

An In-Depth Technical Guide to Phenol-d NMR Spectral Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phenol-d**

Cat. No.: **B8082753**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for various deuterated forms of phenol. Understanding the NMR spectra of these isotopologues is crucial for researchers in fields ranging from mechanistic studies and reaction monitoring to drug development, where deuterated compounds are increasingly used to modify metabolic profiles. This document presents detailed quantitative data, experimental protocols, and visual aids to facilitate a thorough understanding of the subject.

Introduction to Phenol-d NMR Spectroscopy

Deuterium (^2H or D), an isotope of hydrogen, possesses a nuclear spin ($I=1$) that differs from that of a proton (^1H , $I=1/2$). This difference leads to distinct changes in NMR spectra upon isotopic substitution. In ^1H NMR, the replacement of a proton with a deuteron results in the disappearance of the corresponding signal. In ^{13}C NMR, carbons bonded to deuterium exhibit characteristic splitting patterns due to C-D coupling and a decrease in signal intensity from the loss of the Nuclear Overhauser Effect (NOE). This guide will explore the NMR spectral data of unlabeled phenol and its deuterated analogues: **phenol-d1** (phenol-OD) and **phenol-d5** (phenol-2,3,4,5,6-d5).

Data Presentation

The following tables summarize the ^1H and ^{13}C NMR spectral data for phenol and its deuterated forms in two common NMR solvents: chloroform-d (CDCl_3) and dimethyl sulfoxide-d₆ (DMSO-d_6).

d_6). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

^1H NMR Spectral Data

Compound	Solvent	Ar-H (ppm)	Multiplicity	J (Hz)	OH (ppm)	Multiplicity
Phenol	CDCl_3	7.29-7.23, 6.98, 6.90	m, t, d	7.4, 8.0	~5.0-6.0	br s
Phenol	DMSO-d_6	7.18, 6.87-6.72	t, m	7.8	9.32	s
Phenol-d1 (Phenol-OD)	CDCl_3	7.29-7.23, 6.98, 6.90	m, t, d	7.4, 8.0	-	-
Phenol-d1 (Phenol-OD)	DMSO-d_6	7.18, 6.87-6.72	t, m	7.8	-	-
Phenol-d5	CDCl_3	-	-	-	~5.0-6.0	s
Phenol-d5	DMSO-d_6	-	-	-	9.32	s

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent purity. The values provided are approximate ranges.

^{13}C NMR Spectral Data

Compound	Solvent	C1 (ipso)	C2, C6 (ortho)	C3, C5 (meta)	C4 (para)
Phenol	CDCl ₃	155.0	115.4	129.7	121.0
Phenol	DMSO-d ₆	157.36[1]	115.26[1]	129.35[1]	118.82[1]
Phenol-d1 (Phenol-OD)	CDCl ₃	~155.0	~115.4	~129.7	~121.0
Phenol-d1 (Phenol-OD)	DMSO-d ₆	~157.3	~115.2	~129.3	~118.8
Phenol-d5	CDCl ₃	155.0	115.4 (t)	129.7 (t)	121.0 (t)
Phenol-d5	DMSO-d ₆	157.3	115.2 (t)	129.3 (t)	118.8 (t)

Note: For **Phenol-d5**, the signals for the deuterated carbons (C2-C6) will appear as triplets due to ¹J-coupling with deuterium (I=1). The precise chemical shifts may vary slightly due to isotopic effects.

Experimental Protocols

The following section details the methodologies for preparing and acquiring NMR spectra of deuterated phenols.

Sample Preparation

- Analyte Preparation: Ensure the deuterated phenol sample is of high purity. If necessary, purify the compound by recrystallization or chromatography.
- Solvent Selection: Choose a deuterated solvent that will not obscure the signals of interest. CDCl₃ and DMSO-d₆ are common choices. Ensure the solvent is of high isotopic purity (typically >99.8 atom % D).
- Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of solvent is generally sufficient. For ¹³C NMR, a more concentrated solution (50-100 mg/mL) is preferable to obtain a good signal-to-noise ratio in a reasonable time.
- Procedure:

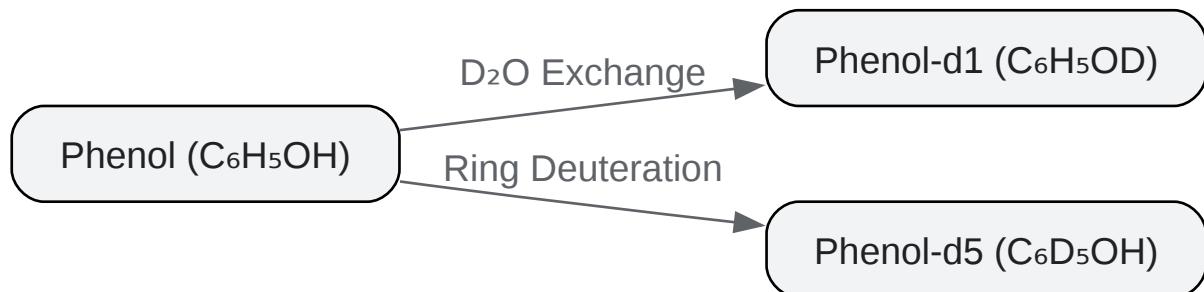
- Accurately weigh the desired amount of the deuterated phenol and transfer it to a clean, dry NMR tube.
- Add the appropriate volume of the deuterated solvent.
- Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
- If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

NMR Data Acquisition

The following are typical parameters for acquiring ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.

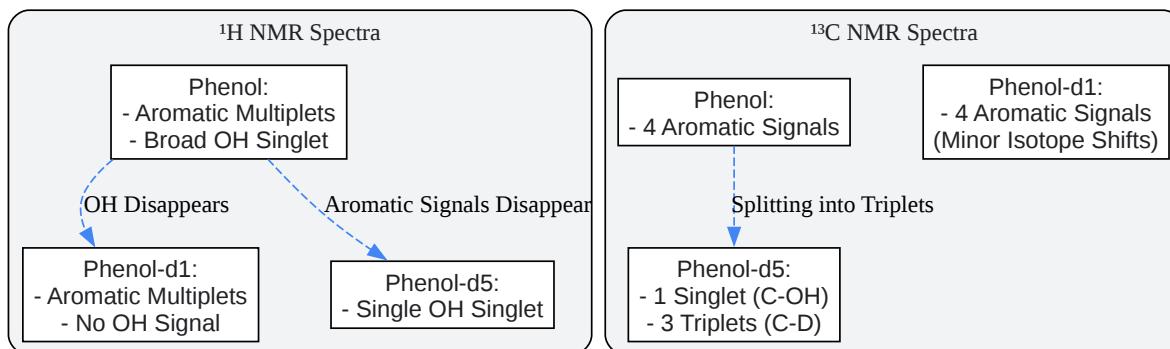
^1H NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
- Number of Scans (NS): 8 to 16 scans are typically sufficient for a moderately concentrated sample.
- Relaxation Delay (D1): 1-2 seconds.
- Acquisition Time (AQ): 2-4 seconds.
- Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.
- Temperature: 298 K (25 °C).


^{13}C NMR Spectroscopy:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) to simplify the spectrum and enhance signal-to-noise through the Nuclear Overhauser Effect (for protonated carbons).

- Number of Scans (NS): 128 to 1024 scans or more may be necessary depending on the sample concentration.
- Relaxation Delay (D1): 2 seconds.
- Acquisition Time (AQ): 1-2 seconds.
- Spectral Width (SW): A range of 0 to 200 ppm is standard for most organic molecules.
- Temperature: 298 K (25 °C).


Visualization of Deuterated Phenol Structures and NMR Relationships

The following diagrams, generated using the DOT language, illustrate the structures of the phenol isotopologues and the relationships between them and their expected NMR spectra.

[Click to download full resolution via product page](#)

Relationship between Phenol and its Deuterated Isotopologues.

[Click to download full resolution via product page](#)

Expected NMR Spectral Changes upon Deuteration of Phenol.

Conclusion

The NMR spectra of deuterated phenols provide a wealth of information for chemists. The selective replacement of protons with deuterium serves as a powerful tool for signal assignment and the study of reaction mechanisms. This guide has provided a detailed summary of the expected ¹H and ¹³C NMR data for phenol, **phenol-d1**, and **phenol-d5**, along with standardized experimental protocols for their acquisition. The provided visualizations further clarify the relationships between these isotopologues and their spectral characteristics. By utilizing this information, researchers can more effectively employ deuterated phenols in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]

- To cite this document: BenchChem. [An In-Depth Technical Guide to Phenol-d NMR Spectral Data]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8082753#understanding-phenol-d-nmr-spectral-data\]](https://www.benchchem.com/product/b8082753#understanding-phenol-d-nmr-spectral-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com